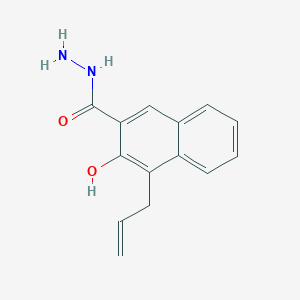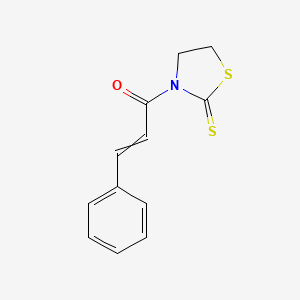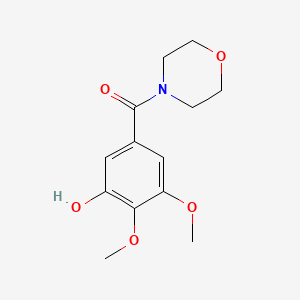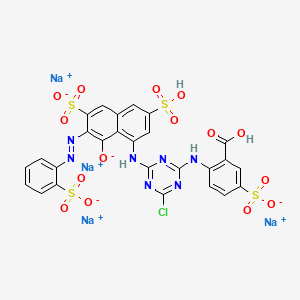
2,3,3,4-Tetramethylpentan-2-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,3,3,4-Tetramethylpentan-2-ol is an organic compound with the molecular formula C9H20O. It is a tertiary alcohol, meaning the carbon atom bearing the hydroxyl group (-OH) is attached to three alkyl groups. This compound is also known by its IUPAC name, 2,2,4,4-tetramethylpentan-3-ol .
Preparation Methods
Synthetic Routes and Reaction Conditions
2,3,3,4-Tetramethylpentan-2-ol can be synthesized through various methods. One common approach involves the hydration of 2,3,3,4-tetramethylpentene in the presence of an acid catalyst. This reaction typically occurs under mild conditions, such as room temperature and atmospheric pressure .
Industrial Production Methods
In industrial settings, the production of this compound often involves the catalytic hydrogenation of 2,3,3,4-tetramethylpentanone. This process requires a metal catalyst, such as palladium or platinum, and is conducted under elevated temperatures and pressures to achieve high yields .
Chemical Reactions Analysis
Types of Reactions
2,3,3,4-Tetramethylpentan-2-ol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions
Major Products Formed
The major products formed from these reactions include 2,3,3,4-tetramethylpentanone (oxidation), 2,3,3,4-tetramethylpentane (reduction), and various halogenated derivatives (substitution) .
Scientific Research Applications
2,3,3,4-Tetramethylpentan-2-ol has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2,3,3,4-tetramethylpentan-2-ol involves its interaction with various molecular targets and pathways. As a tertiary alcohol, it can participate in hydrogen bonding and other intermolecular interactions, affecting the physical and chemical properties of the systems it is involved in . The exact molecular targets and pathways depend on the specific application and context of its use .
Comparison with Similar Compounds
Similar Compounds
2,2,4-Trimethylpentan-3-ol: Similar in structure but with one less methyl group.
2,3,3-Trimethylbutan-2-ol: Similar in structure but with a shorter carbon chain.
2,2,3,3-Tetramethylbutan-1-ol: Similar in structure but with the hydroxyl group on a different carbon atom.
Uniqueness
2,3,3,4-Tetramethylpentan-2-ol is unique due to its specific arrangement of methyl groups and the position of the hydroxyl group. This structure imparts distinct physical and chemical properties, such as higher steric hindrance and different reactivity compared to its similar compounds .
Properties
CAS No. |
66793-86-0 |
|---|---|
Molecular Formula |
C9H20O |
Molecular Weight |
144.25 g/mol |
IUPAC Name |
2,3,3,4-tetramethylpentan-2-ol |
InChI |
InChI=1S/C9H20O/c1-7(2)8(3,4)9(5,6)10/h7,10H,1-6H3 |
InChI Key |
HLWCPAJEXXTJHY-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(C)(C)C(C)(C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-{[5-(Methoxymethyl)cyclohexa-1,4-dien-1-yl]methylidene}hydroxylamine](/img/structure/B14477882.png)

oxophosphanium](/img/structure/B14477891.png)



![Ethanethiol, 2-[(phenylmethyl)thio]-](/img/structure/B14477919.png)

![[2-(2-Methylprop-1-enyl)-1-phenylsulfanylcyclopropyl]sulfanylbenzene](/img/structure/B14477940.png)


![Methyl chloro[(cyanomethoxy)imino]acetate](/img/structure/B14477959.png)


